molecular formula C20H15F2N3O2S B2530940 (E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477297-49-7

(E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2530940
CAS RN: 477297-49-7
M. Wt: 399.42
InChI Key: DSDXGVVISARFJT-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a derivative of acrylonitrile with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the general class of acrylonitrile derivatives and their interactions with biological targets. For instance, acrylonitrile derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme that is a target for drugs treating neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of acrylonitrile derivatives typically involves the formation of a carbon-nitrogen double bond, which is characteristic of the acrylonitrile group. The papers provided do not detail the synthesis of the specific compound , but they do describe the synthesis of similar compounds. For example, the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles involves the reaction of benzo[d]thiazol-2-yl with various heteroaryl compounds to form the acrylonitrile derivative .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be complex, with various substituents influencing the overall shape and electronic distribution of the molecule. The papers discuss the structure of related compounds, such as (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which does not have direction-specific intermolecular interactions, indicating potential flexibility in how these molecules might interact with their targets .

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions, primarily due to the reactive acrylonitrile group. The provided papers do not discuss the chemical reactions of the specific compound , but they do suggest that the acrylonitrile group is essential for the biological activity of these molecules, as seen in their ability to inhibit AChE .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can vary widely depending on the substituents attached to the core structure. The papers provided do not offer specific data on the physical and chemical properties of the compound . However, they do describe the properties of similar compounds, such as their ability to form hydrogen bonds, which could be relevant for their biological activity .

Scientific Research Applications

Reduction and Transformation Applications

(E)-3-Aryl-2-(thiazol-2-yl)acrylonitriles, through reduction with lithium aluminum hydride, afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, as demonstrated by Frolov et al. (2005). This study showcases the potential of such compounds in generating specific configurations of thiazole-containing molecules, which could be useful in further synthetic applications or as intermediates in the development of various compounds (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

Corrosion Inhibition

Research on thiazoles has highlighted their significant role in the development of corrosion inhibitors. Farahati et al. (2019) synthesized and evaluated the corrosion inhibition efficiency of thiazoles on copper surfaces. Their study indicates that thiazoles can serve as effective corrosion inhibitors, offering a potential application for (E)-3-((3,4-Difluorophenyl)amino)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile derivatives in protecting metals against corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Synthetic Organic Chemistry

Shablykin et al. (2010) explored the reactions of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to derivatives that could undergo transformation into oxazole derivatives. This work opens avenues for using such compounds in the synthesis of heterocyclic structures, potentially useful in drug development and material science (Shablykin, Chumachenko, & Brovarets, 2010).

Photophysical Properties

Eltyshev et al. (2021) designed and synthesized new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, revealing their multifunctional properties, including good emission in both the solid phase and in suspension. This suggests that derivatives of (E)-3-((3,4-Difluorophenyl)amino)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile could be explored for their photophysical properties, potentially applicable in material sciences and as fluorescent markers in biological studies (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).

properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-14-4-5-15(21)16(22)8-14/h3-8,10-11,24H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDXGVVISARFJT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.